4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine
Overview
Description
4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and a morpholine moiety, which is a six-membered ring containing both oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, which can be achieved through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions. The resulting chromene intermediate is then subjected to a Friedel-Crafts alkylation reaction with morpholine in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form chromone derivatives.
Reduction: The compound can be reduced to form dihydrochromene derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the chromene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The chromene core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4H-chromene derivatives: Compounds with similar chromene cores but different substituents.
Morpholine derivatives: Compounds with the morpholine moiety but different aromatic or heterocyclic cores.
Uniqueness
4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine is unique due to the combination of the chromene and morpholine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-methyl-2-phenyl-4H-chromen-3-yl)methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-16-18-9-5-6-10-20(18)24-21(17-7-3-2-4-8-17)19(16)15-22-11-13-23-14-12-22/h2-10,16H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZLLGXOUFZNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2OC(=C1CN3CCOCC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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